molecular formula C24H16F3N3 B2879203 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-86-8

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2879203
CAS RN: 901044-86-8
M. Wt: 403.408
InChI Key: KGFQOZAMWNRUNW-UHFFFAOYSA-N
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Description

The compound “1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocycle . It also has a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a 4-methylphenyl group (C7H7) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[4,3-c]quinoline core would likely contribute to the compound’s rigidity and planarity . The trifluoromethyl group could introduce a degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[4,3-c]quinoline core might participate in electrophilic and nucleophilic substitution reactions . The trifluoromethyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

OLED Material

1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, including 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, have been explored as emitting materials in organic light-emitting diodes (OLEDs). These compounds show potential for bright blue light emission in OLED devices, indicating their relevance in display technology and lighting applications (Balasubramaniam et al., 2001).

Green Chemistry Synthesis

In green chemistry, these compounds are synthesized via environmentally friendly methods. For instance, the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones demonstrates the potential of these compounds in sustainable chemical synthesis (Rajesh et al., 2011).

Optical Absorption Studies

Research on pyrazoloquinoline derivatives, including this compound, involves examining their optical absorption properties. These studies contribute to understanding the photophysical behavior of these compounds, which is crucial for their application in photonic and optoelectronic devices (Kościń et al., 2003).

Anticancer Drug Potential

Quinoxaline derivatives, which include pyrazoloquinoline structures, are investigated for their potential in pharmaceutical applications, especially as anticancer drugs. Their synthesis, structure, and biological activity are key areas of research, indicating the medical significance of these compounds (Abad et al., 2021).

Synthesis of Heterocyclic Systems

The synthesis of new Pyrazolo[3,4-b]quinolines and related condensed heterocyclic systems has been explored for their potential in various chemical and pharmaceutical applications. These studies focus on the development of new synthetic methodologies and understanding the properties of these heterocycles (Bakhite, 2001).

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of compounds like this compound provides insights into their chemical properties and potential applications in material science and drug design. These studies often involve crystallography and molecular modeling (Kumara et al., 2016).

Supramolecular Aggregation

Investigations into the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which includes pyrazoloquinoline derivatives, are significant for understanding their potential in material science, particularly in the development of new materials with specific physical properties (Portilla et al., 2005).

Microwave-Assisted Green Synthesis

The microwave-assisted multi-component protocol for the synthesis of pyrazolo-[3,4-b]-quinolines represents an advancement in green chemistry. This method emphasizes operational simplicity, environmental friendliness, and efficiency, highlighting the compound's relevance in sustainable chemical practices (Khumalo et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activities of many quinoline derivatives, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFQOZAMWNRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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